molecular formula C15H14O3S B6339298 2-Methoxy-6-(2-thiophen-2-yl-vinyl)-benzoic acid methyl ester CAS No. 1171924-45-0

2-Methoxy-6-(2-thiophen-2-yl-vinyl)-benzoic acid methyl ester

Cat. No. B6339298
CAS RN: 1171924-45-0
M. Wt: 274.3 g/mol
InChI Key: AQOZDKDUZBMCOB-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-(2-thiophen-2-yl-vinyl)-benzoic acid methyl ester, or MTE-VBA, is an organosulfur compound that has been used in various scientific research applications. It is a derivative of benzoic acid and contains a sulfur atom in its structure. It is an important compound for research due to its ability to interact with proteins and other biomolecules, and its potential to be used in drug design.

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives are an important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Inflammatory

Thiophene-mediated molecules exhibit anti-inflammatory properties . For example, suprofen, a drug with a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial

Thiophene derivatives also exhibit antimicrobial properties . They can be used in the development of new antimicrobial agents .

Anticancer

Thiophene derivatives have been used in the synthesis of anticancer agents . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .

Anti-Atherosclerotic

Thiophene derivatives have shown anti-atherosclerotic properties . For example, 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can be used to protect metals and other materials from corrosion .

Material Science

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Synthesis of Novel Compounds

Thiophene derivatives are used in the synthesis of novel compounds . For example, for the synthesis of 2-nitrothiophenes, 3-thiocyanatoenal, nitromethane, and tetra-n-butylammonium fluoride were stirred for two hours at room temperature .

properties

IUPAC Name

methyl 2-methoxy-6-[(E)-2-thiophen-2-ylethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-17-13-7-3-5-11(14(13)15(16)18-2)8-9-12-6-4-10-19-12/h3-10H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOZDKDUZBMCOB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(2-thiophen-2-yl-vinyl)-benzoic acid methyl ester

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